Cyclopropyl 4-fluorophenyl ketone
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds, including derivatives like cyclopropyl 4-fluorophenyl ketone, often involves strategic methods to introduce or modify the cyclopropyl ring. One approach is the conversion of carboxylic esters into distally fluorinated ketones via ring cleavage of cyclopropanol intermediates, utilizing sulfinate salts as fluoroalkylating reagents. This method demonstrates the versatility of cyclopropanols derived from tertiary cyclopropanols, easily obtainable from carboxylic esters, in synthesizing β-trifluoromethyl ketones and other fluorinated ketones through cyclopropane ring cleavage reactions (Konik et al., 2017).
Molecular Structure Analysis
The cyclopropyl group in cyclopropyl 4-fluorophenyl ketone imparts significant strain to the molecule, influencing its chemical reactivity. The molecular structure analysis of such compounds often focuses on the effects of this strain on reactivity and stability. For example, studies on cyclopropenyl ketones reveal their high reactivity as dienophiles in Diels-Alder reactions, a property that can be leveraged in the synthesis of complex molecular architectures (Fisher et al., 2013).
Chemical Reactions and Properties
Cyclopropyl ketones, including cyclopropyl 4-fluorophenyl ketone, participate in a variety of chemical reactions. One notable reaction is the oxidative addition of cyclopropyl ketones to nickel complexes, leading to key intermediates in nickel-catalyzed cycloadditions for producing cyclopentane derivatives with carbonyl substituents at the 1,3-position (Ogoshi et al., 2006). Additionally, cyclopropanols, closely related to cyclopropyl ketones, undergo copper-catalyzed ring-opening cross-couplings with (fluoro)alkyl halides to synthesize various β-(fluoro)alkylated ketones (Ye et al., 2015).
Physical Properties Analysis
The physical properties of cyclopropyl 4-fluorophenyl ketone, such as melting point, boiling point, and solubility, are influenced by the presence of the cyclopropyl ring and the fluorophenyl group. These groups affect the compound's polarity, intermolecular forces, and overall molecular geometry, impacting its behavior in various solvents and under different temperature conditions.
Chemical Properties Analysis
The chemical properties of cyclopropyl 4-fluorophenyl ketone are characterized by its reactivity patterns, such as ring-opening reactions under neutral conditions with regiospecific enol acetate formation and stereo-controlled nucleophilic addition. This reactivity is indicative of the strained cyclopropyl ring's influence on the ketone's electrophilic character, facilitating various organic transformations (Demuth & Raghavan, 1979).
Scientific Research Applications
Synthesis and Chemical Transformations
Conversion of Carboxylic Esters into Fluorinated Ketones
Tertiary cyclopropanols, derivable from carboxylic esters, have been utilized in the synthesis of distally fluorinated ketones. This involves cyclopropane ring cleavage reactions with various sulfinate salts, including sodium triflinate, serving as fluoroalkylating reagents (Konik et al., 2017).
Preparation of Dihydropyrroles and Pyrroles
Doubly activated cyclopropanes, including 1-nitro- and 1-cyano-cyclopropyl ketones, are prepared from cyclopropanation reactions of alkenes. These cyclopropanes serve as precursors for regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).
Kinetic Resolution of Cyclopropyl Ketones
Optically active 1-(1-alkynyl)cyclopropyl ketones can be efficiently obtained by kinetic resolution of racemic ones under chiral gold(I) catalysis (Yanqing Zhang & Junliang Zhang, 2012).
Formation of Nickeladihydropyran
Cyclopropyl phenyl ketone undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for synthesizing cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006).
Synthesis and Ring Opening of Alkenyl Cyclopropyl Ketones
1-Alkenyl cyclopropyl ketones undergo acid-catalyzed ring opening, enabling the production of cyclopentanone or cyclohexenone derivatives, useful in organic synthesis (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Palladium-Catalyzed Arylation
Cyclopropyl ketone groups on thiophenes are employed in palladium-catalyzed direct arylation, proceeding regioselectively without decomposition of the cyclopropyl ketone substituent (Beladhria et al., 2013).
Synthetic Applications
Synthesis of Insecticide Intermediates
Cyclopropyl ketones serve as starting materials in the synthesis of intermediates for insecticides, like flucycloxuron (Xue-yan, 2011).
Chiral Cyclopropane Scaffolds in Pharmaceuticals
Chiral cyclopropane rings, key pharmacophores in drugs, are constructed using cyclopropyl ketones. This involves a chemoenzymatic strategy for assembly and diversification of these ketones, providing valuable resources for drug discovery (Nam, Steck, Potenzino, & Fasan, 2021).
Hydrogen Borrowing Catalysis
Cyclopropyl ketones, specifically ortho-disubstituted phenyl and cyclopropyl ones, are used in iridium-catalyzed hydrogen borrowing processes to form α-branched ketones with higher alcohols (Frost, Cheong, Akhtar, Caputo, Stevenson, & Donohoe, 2015).
Synthesis of Ketamine Derivatives
Cyclopropyl ketones are key in the development of ketamine derivatives, with potential applications in medical research and pharmaceuticals (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Ring Opening with Acetyl Methanesulfonate
Cyclopropyl ketones undergo cleavage under neutral conditions with acetyl methanesulfonate, facilitating regiospecific enol acetate formation and stereoselective nucleophilic addition (Demuth & Raghavan, 1979).
Safety And Hazards
properties
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKHJIJXMVHRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227947 | |
Record name | Cyclopropyl 4-fluorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-fluorophenyl ketone | |
CAS RN |
772-31-6 | |
Record name | Cyclopropyl(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl 4-fluorophenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 772-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70847 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropyl 4-fluorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl 4-fluorophenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPROPYL 4-FLUOROPHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8PH7N6MPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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